sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Overview
Description
Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for various scientific applications.
Mechanism of Action
Target of Action
Docusate-d34 (sodium), also known as Sodium bis(2-ethylhexyl-d17) sulfosuccinate, is primarily targeted at the intestines. It acts as a stool softener, making it easier for the body to pass stool .
Mode of Action
Docusate-d34 (sodium) is a laxative and an anionic detergent. It promotes the incorporation of water and fats into the stool by reducing surface tension, resulting in a softer fecal mass . The onset of action for Docusate-d34 (sodium) is typically between 6-72 hours when administered orally, and between 2-15 minutes when administered rectally .
Biochemical Pathways
Docusate-d34 (sodium) disrupts the canonical signaling of adipocyte differentiation by binding a nuclear hormone receptor in the same superfamily as thyroid hormone (TH) receptors . This disruption can alter TH signaling, affecting TH-dependent processes .
Pharmacokinetics
It is absorbed to some extent in the duodenum and jejunum and subsequently excreted in bile . Fecal softening generally occurs within 1-3 days .
Result of Action
The primary result of Docusate-d34 (sodium)'s action is the softening of the stool, making it easier to pass . This can relieve occasional constipation associated with dry, hard stools . It’s worth noting that several studies report docusate-d34 (sodium) to be no more effective than a placebo for increasing the frequency of stool or stool softening .
Action Environment
Docusate-d34 (sodium) is used in a wide range of industrial and household products, including food products, laxatives, and oil spill clean-up chemicals . Due to its many applications, long-term exposure of both humans and wildlife is likely . The environment can influence the action, efficacy, and stability of Docusate-d34 (sodium), as it may enter the environment indirectly through wastewater streams or run-off and directly via use of dispersants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate involves multiple steps, including the introduction of deuterium atoms into the molecular structure. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce deuterated carboxylic acids, while reduction reactions may yield deuterated alcohols.
Scientific Research Applications
Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics to understand the behavior of deuterium-labeled drugs in the body.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium atoms.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate
- Sodium tetrakis 3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl boron
Uniqueness
Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate is unique due to its high deuterium content, which imparts distinct properties compared to similar compounds. The incorporation of multiple deuterium atoms enhances its stability and alters its chemical behavior, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,14D2,15D2,16D,17D; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBXTVYXVQYAB-MTXGETQSSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745962 | |
Record name | Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175736-89-7 | |
Record name | Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175736-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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